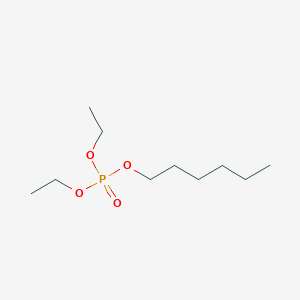

Diethyl hexyl phosphate

Vue d'ensemble

Description

Diethyl hexyl phosphate is an organophosphorus compound with the molecular formula C10H23O4P. It is a colorless liquid that is often used in various industrial applications due to its unique chemical properties. This compound is a diester of phosphoric acid and is known for its role in solvent extraction processes, particularly in the extraction of rare earth metals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl hexyl phosphate can be synthesized through the reaction of phosphorus pentoxide with 2-ethylhexanol. The reaction typically involves the following steps:

Initial Reaction: Phosphorus pentoxide reacts with 2-ethylhexanol to form a mixture of mono-, di-, and trisubstituted phosphates.

Isolation: this compound is isolated from this mixture based on its solubility properties.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes:

Reactant Preparation: Ensuring the purity of phosphorus pentoxide and 2-ethylhexanol.

Reaction Control: Maintaining optimal temperature and pressure conditions to favor the formation of this compound.

Purification: Using techniques such as distillation and crystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl hexyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: It can participate in substitution reactions where the ethyl or hexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products:

Oxidation Products: Phosphoric acid and its derivatives.

Substitution Products: Various substituted phosphates depending on the reagents used.

Applications De Recherche Scientifique

Diethyl hexyl phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent extraction agent for the separation of rare earth metals.

Biology: Employed in the study of enzyme inhibition and protein phosphorylation.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of plasticizers, flame retardants, and lubricants.

Mécanisme D'action

The mechanism of action of diethyl hexyl phosphate involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their extraction. In biological systems, it can inhibit certain enzymes by phosphorylating their active sites, thereby altering their activity.

Comparaison Avec Des Composés Similaires

Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in solvent extraction.

Triethyl phosphate: Used as a plasticizer and flame retardant.

Dimethyl methylphosphonate: Employed as a flame retardant and chemical warfare agent.

Uniqueness: Diethyl hexyl phosphate is unique due to its specific molecular structure, which provides it with distinct solubility and reactivity properties. Its ability to selectively extract rare earth metals makes it particularly valuable in industrial applications.

Activité Biologique

Diethyl hexyl phosphate (DEHP) is a chemical compound that has garnered attention for its biological activity and potential health impacts. As a widely used plasticizer, its presence in various consumer products raises concerns about its effects on human health and the environment. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DEHP.

- Chemical Formula : C10H23O4P

- Molecular Weight : 234.27 g/mol

- CAS Number : 298-07-7

DEHP exhibits its biological activity primarily through its interaction with various nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs) and the steroid and xenobiotic receptor (SXR). These interactions can lead to significant metabolic changes in exposed organisms.

PPAR Activation

Research indicates that DEHP activates PPARα, which plays a crucial role in lipid metabolism and energy homeostasis. In studies involving genetically engineered mouse models, DEHP exposure resulted in increased fatty acid oxidation and modulation of metabolic pathways related to energy expenditure:

- Increased Expression of Genes : DEHP exposure led to the upregulation of genes associated with mitochondrial and peroxisomal β-oxidation, such as medium chain acyl-CoA dehydrogenase (MCAD) and acyl-CoA oxidase 1 (ACOX) .

- Metabolic Effects : Mice treated with DEHP showed resistance to weight gain on both regular and high-fat diets, attributed to enhanced hepatic oxidative functions mediated by PPARα .

Gut Microbiota Alterations

DEHP exposure has also been linked to changes in gut microbiota composition, which may contribute to various health issues, including developmental disorders:

- Microbiota Dysbiosis : In young mice, DEHP administration altered the gut microbiota by increasing the abundance of Lachnoclostridium while decreasing Clostridium sensu stricto. This dysbiosis is associated with impaired butyrate synthesis and increased production of potentially harmful metabolites like p-cresol .

- Metabolomic Changes : Untargeted metabolomics revealed that DEHP significantly altered metabolite profiles in fecal samples, indicating a broad impact on gut microbiota metabolism .

Health Implications

Several studies have linked DEHP exposure to adverse health outcomes:

- Reproductive Toxicity : Research indicates that DEHP can cause testicular atrophy and disrupt spermatogenesis in animal models .

- Developmental Disorders : Elevated serum concentrations of DEHP have been observed in children diagnosed with autism spectrum disorder (ASD), suggesting a potential link between phthalate exposure and neurodevelopmental issues .

- Cancer Risk : Evidence suggests that DEHP may act as a carcinogen in laboratory animals, with implications for human health still under investigation .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Bility et al. (2009) | Metabolic Effects | DEHP activates PPARα leading to increased fatty acid oxidation in mice. |

| McGowan et al. (2019) | Gut Microbiota | DEHP alters gut microbiota composition and metabolite production in young mice. |

| Takeshita et al. (2001) | Cancer Risk | DEHP acts as a ligand for SXR, potentially inducing drug resistance in cancer cells. |

Propriétés

IUPAC Name |

diethyl hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQMPGKASWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385239 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7110-49-8 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.